2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione
CAS No.: 126435-01-6
Cat. No.: VC5100191
Molecular Formula: C14H16BrNO4
Molecular Weight: 342.189
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126435-01-6 |
|---|---|
| Molecular Formula | C14H16BrNO4 |
| Molecular Weight | 342.189 |
| IUPAC Name | 2-(4-bromo-3,3-dimethoxybutyl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C14H16BrNO4/c1-19-14(9-15,20-2)7-8-16-12(17)10-5-3-4-6-11(10)13(16)18/h3-6H,7-9H2,1-2H3 |
| Standard InChI Key | GDVLRXGUVTYNSD-UHFFFAOYSA-N |
| SMILES | COC(CCN1C(=O)C2=CC=CC=C2C1=O)(CBr)OC |
Introduction
Chemical Structure and Nomenclature
2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione (CAS RN: 126435-01-6) is an organobromine compound with the molecular formula C₁₄H₁₆BrNO₄ and a molecular weight of 342.189 g/mol . Its structure consists of an isoindole-1,3-dione core (a bicyclic aromatic system with two ketone groups) substituted at the 2-position by a 4-bromo-3,3-dimethoxybutyl chain (Figure 1). The bromine atom occupies the terminal position of the butyl chain, while two methoxy groups are attached to the third carbon, creating a sterically hindered environment .
Synonyms and Identifiers
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IUPAC Name: 2-(4-Bromo-3,3-dimethoxybutyl)-2,3-dihydro-1H-isoindole-1,3-dione
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Alternative Names:
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SMILES: COC(C)(CBr)COC1C(=O)N(C2CCCC2)C(=O)C3=CC=CC=C13
Physicochemical Properties
The compound’s low polarity, inferred from its dimethoxy and bromo substituents, suggests limited water solubility but good organic solvent compatibility. Thermal stability is expected to be moderate, with decomposition occurring above 200°C based on analogous phthalimides .
| Hazard Code | Description | Source |
|---|---|---|
| H302 | Harmful if swallowed | |
| H317 | May cause allergic skin reactions | |
| H319 | Causes serious eye irritation |
Precautions
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